molecular formula C16H16INO B5093992 N-(3-iodophenyl)-4-phenylbutanamide

N-(3-iodophenyl)-4-phenylbutanamide

Cat. No.: B5093992
M. Wt: 365.21 g/mol
InChI Key: RMNGHQCGGJZUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Iodophenyl)-4-phenylbutanamide is a halogenated aromatic amide featuring a butanamide backbone substituted with a 3-iodophenyl group and a terminal phenyl ring. The iodine atom at the meta position on the phenyl ring likely influences electronic, steric, and lipophilic characteristics, which may enhance binding interactions in pharmacological targets, as observed in related halogenated compounds .

Properties

IUPAC Name

N-(3-iodophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNGHQCGGJZUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-4-phenylbutanamide typically involves the reaction of 3-iodoaniline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, and other substituted phenylbutanamides.

    Oxidation: Products include oxidized derivatives such as carboxylic acids.

    Reduction: Products include reduced derivatives such as amines.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

N-(3-iodophenyl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving protein-ligand interactions and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to these targets, while the amide group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylbutanamides

N-(3-Fluorophenyl)-4-Phenylbutanamide (CAS 5215-35-0)
  • Structure : Differs by substitution of iodine with fluorine at the phenyl ring’s meta position.
  • Molecular Weight : 257.3 g/mol (vs. ~371.2 g/mol for the iodinated analog, estimated based on iodine’s atomic mass).
  • Key Differences: Electronegativity: Fluorine’s high electronegativity increases polarity but reduces polarizability compared to iodine. Bioactivity: Fluorine’s electron-withdrawing effects may stabilize hydrogen bonds, whereas iodine’s polarizability could enhance van der Waals interactions in hydrophobic binding pockets .
N-(3-Amino-2-Methylphenyl)-4-(2,4-Dichlorophenoxy)Butanamide
  • Structure: Features an amino-methylphenyl group and a dichlorophenoxy substituent.

Halogenated Aromatic Amides Beyond Butanamides

3-Chloro-N-Phenyl-Phthalimide
  • Structure : A phthalimide core with a chlorine-substituted phenyl group.
  • Applications : Used in synthesizing polyimides, highlighting the role of halogenated aromatic compounds in polymer chemistry.
  • Comparison : The rigid phthalimide ring contrasts with the flexible butanamide chain, which may influence thermal stability and molecular packing in materials science .
N-(3-Iodophenyl)Maleimide (Compound 27)
  • Structure : Maleimide core with a 3-iodophenyl substituent.
  • Bioactivity : Exhibits potent inhibition (IC50 = 2.24 μM), attributed to iodine’s synergistic steric and electronic effects in enzyme binding.
  • Relevance : While structurally distinct from butanamides, this underscores the significance of meta-halogenation in optimizing bioactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Halogen (Position) Molecular Weight (g/mol) Key Properties/Applications
N-(3-Iodophenyl)-4-Phenylbutanamide Butanamide I (meta) ~371.2 (estimated) High lipophilicity, potential bioactivity
N-(3-Fluorophenyl)-4-Phenylbutanamide Butanamide F (meta) 257.3 Enhanced polarity, lower logP
3-Chloro-N-Phenyl-Phthalimide Phthalimide Cl (para) ~269.7 Polymer precursor, thermal stability
N-(3-Iodophenyl)Maleimide Maleimide I (meta) ~329.1 Enzyme inhibition (IC50 = 2.24 μM)

Research Findings and Implications

  • Halogen Effects : Meta-substitution with iodine consistently enhances bioactivity in maleimides and may similarly benefit butanamides in target engagement .
  • Structural Flexibility : The butanamide’s flexible chain may improve conformational adaptability compared to rigid phthalimides, favoring interactions with dynamic biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.